Diethylmalonic acid

Description

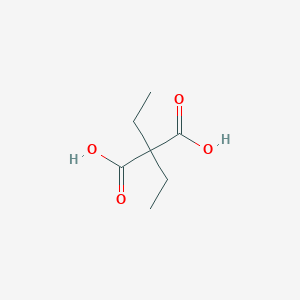

Structure

3D Structure

Properties

IUPAC Name |

2,2-diethylpropanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O4/c1-3-7(4-2,5(8)9)6(10)11/h3-4H2,1-2H3,(H,8,9)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTMRRSWNXVJMBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)(C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9060150 | |

| Record name | Propanedioic acid, diethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9060150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] White crystalline solid; [Sigma-Aldrich MSDS] | |

| Record name | Diethylmalonic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20597 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

510-20-3 | |

| Record name | Malonic acid, diethyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=510-20-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diethylmalonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000510203 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diethylmalonic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1986 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propanedioic acid, 2,2-diethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Propanedioic acid, diethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9060150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diethylmalonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.375 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIETHYLMALONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QHT44LOC3W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Genesis of a Molecule: An In-depth Technical Guide to the Discovery and Historical Synthesis of Diethylmalonic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethylmalonic acid, a disubstituted derivative of malonic acid, holds a significant place in the history of organic synthesis and continues to be a relevant scaffold in medicinal chemistry. Its discovery and the development of its synthesis are intrinsically linked to the broader evolution of synthetic methodologies in the late 19th and early 20th centuries. This technical guide provides a comprehensive overview of the discovery of this compound, its historical synthesis, and the detailed experimental protocols that laid the groundwork for its production.

Discovery and Early Characterization

The initial preparation of this compound is credited to the German chemist J. Daimler, who first described its synthesis in 1888.[1] This pioneering work was published in the esteemed journal Justus Liebigs Annalen der Chemie. Later, in 1952, a further contribution to its synthesis was reported by J. Speck in the Journal of the American Chemical Society. These early investigations established the fundamental chemical properties and structural framework of the molecule, paving the way for its use as a building block in more complex organic structures.

The Malonic Ester Synthesis: The Cornerstone of this compound Preparation

The historical synthesis of this compound is a classic example of the malonic ester synthesis, a versatile and widely employed method for the preparation of substituted carboxylic acids. This synthetic strategy hinges on the remarkable reactivity of the α-protons of diethyl malonate, the diethyl ester of malonic acid. The electron-withdrawing character of the two adjacent carbonyl groups renders these protons sufficiently acidic to be removed by a moderately strong base, forming a stable enolate. This enolate then acts as a potent nucleophile, readily undergoing alkylation upon treatment with an alkyl halide.

To synthesize this compound, this process is carried out sequentially with two equivalents of an ethyl halide, typically ethyl bromide or ethyl iodide. The resulting diethyl diethylmalonate is then hydrolyzed to the corresponding dicarboxylic acid.

Logical Workflow of the Malonic Ester Synthesis for this compound

Caption: General workflow for the synthesis of this compound via the malonic ester synthesis.

Historical Experimental Protocols

While the full experimental details from Daimler's 1888 publication are not readily accessible in modern databases, a representative procedure for the alkylation of diethyl malonate can be drawn from the reliable "Organic Syntheses" collection. The following protocol details the synthesis of a dialkylated malonic ester, which is the direct precursor to the final acid.

Representative Synthesis of a Dialkylated Malonic Ester

This protocol describes the synthesis of diethyl butylmalonate, illustrating the general procedure that would be adapted for the synthesis of diethyl diethylmalonate by using ethyl bromide as the alkylating agent.

Experimental Workflow Diagram

Caption: A typical experimental workflow for the synthesis and purification of a dialkylated malonic ester.

Detailed Methodology

Materials:

-

Sodium

-

Absolute Ethanol

-

Diethyl Malonate

-

Ethyl Bromide

-

Diethyl Ether

-

Anhydrous Calcium Chloride (or other suitable drying agent)

-

Dilute Sulfuric Acid

Procedure:

-

Preparation of Sodium Ethoxide: In a flask equipped with a reflux condenser, dissolve metallic sodium in absolute ethanol. The reaction is exothermic and should be controlled.

-

Formation of the Malonic Ester Enolate: To the freshly prepared sodium ethoxide solution, add diethyl malonate dropwise with stirring.

-

Alkylation: Add the first equivalent of ethyl bromide to the solution of the enolate. The reaction mixture is then heated to reflux. After the first alkylation is complete, the process is repeated with a second equivalent of sodium ethoxide and ethyl bromide.

-

Work-up: After the reaction is complete, the excess ethanol is removed by distillation. The residue is then treated with water and extracted with diethyl ether. The ether extract is washed with water, dilute sulfuric acid, and finally with water again.

-

Purification: The ethereal solution is dried over anhydrous calcium chloride, and the ether is removed by distillation. The resulting crude diethyl diethylmalonate is then purified by fractional distillation under reduced pressure.

-

Hydrolysis to this compound: The purified diethyl diethylmalonate is then saponified by refluxing with a solution of sodium or potassium hydroxide. The resulting solution is acidified with a mineral acid (e.g., sulfuric acid) to precipitate the this compound, which can then be purified by recrystallization.

Quantitative Data from Historical Syntheses

Obtaining precise quantitative data, such as yields, from the earliest syntheses is challenging due to the reporting standards of the time. However, the malonic ester synthesis is known to be a high-yielding reaction. Modern adaptations of this synthesis for similar dialkylated malonic esters report yields in the range of 70-90% for the alkylation step. The subsequent hydrolysis to the dicarboxylic acid also typically proceeds with high yield.

| Synthesis Step | Reagents | Typical Yield (%) |

| First Alkylation | Diethyl malonate, Sodium ethoxide, Ethyl bromide | >80 |

| Second Alkylation | Diethyl ethylmalonate, Sodium ethoxide, Ethyl bromide | >80 |

| Hydrolysis | Diethyl diethylmalonate, NaOH/H₂SO₄ | >90 |

Note: The yields presented are based on modern, optimized procedures for the malonic ester synthesis and serve as an estimate for what would have been achievable in the historical context with pure reagents.

Conclusion

The discovery and synthesis of this compound are emblematic of the ingenuity of early organic chemists. The application of the malonic ester synthesis, a robust and versatile method, enabled the construction of this and many other valuable organic compounds. The foundational work of Daimler and subsequent chemists provided not only a route to a specific molecule but also contributed to the broader toolkit of synthetic organic chemistry that remains indispensable to researchers in drug development and materials science today. While the original experimental nuances may be lost to time, the principles of the synthesis endure, a testament to the enduring legacy of these pioneering chemical explorations.

References

A Comprehensive Technical Guide to the Chemical Properties of Diethylmalonic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethylmalonic acid, systematically known as 2,2-diethylpropanedioic acid, is a dicarboxylic acid that serves as a valuable intermediate in organic synthesis.[1] Its structure, featuring two ethyl groups on the alpha-carbon of malonic acid, imparts unique chemical properties that are leveraged in the synthesis of a variety of compounds, most notably barbiturates and other substituted acetic acid derivatives. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and key reactions of this compound, tailored for professionals in research and drug development.

Chemical and Physical Properties

This compound is a white to off-white solid at room temperature.[1] A summary of its key physical and chemical properties is presented in the tables below.

Table 1: General and Physical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | 2,2-diethylpropanedioic acid | [1] |

| Synonyms | This compound, 3,3-Pentanedicarboxylic acid, Diethylpropanedioic acid | [1] |

| CAS Number | 510-20-3 | |

| Chemical Formula | C₇H₁₂O₄ | [1] |

| Molecular Weight | 160.17 g/mol | [1] |

| Appearance | White to off-white solid | [1] |

| Melting Point | 121-125 °C | |

| Boiling Point | 275.6 °C (decomposes) | |

| Solubility | Soluble in water, ethanol, and ether. | |

| pKa₁ | ~2.2 | |

| pKa₂ | ~7.3 |

Table 2: Spectroscopic Data of this compound

| Spectrum Type | Key Features |

| ¹H NMR | Signals corresponding to the ethyl protons (triplet and quartet) and the acidic protons of the carboxylic acids. |

| ¹³C NMR | Resonances for the carboxylic acid carbons, the quaternary alpha-carbon, and the ethyl carbons. |

| IR Spectroscopy | Characteristic broad O-H stretch of the carboxylic acids, C=O stretch of the carbonyl groups, and C-H stretches of the ethyl groups. |

| Mass Spectrometry | Molecular ion peak and fragmentation pattern consistent with the structure.[1] |

Synthesis of this compound

The primary route for the synthesis of this compound is through the malonic ester synthesis, starting from diethyl malonate. This process involves two key steps: diethylation of diethyl malonate followed by hydrolysis of the resulting diethyl diethylmalonate.

Experimental Protocol: Synthesis of this compound

Step 1: Diethylation of Diethyl Malonate

-

Materials: Diethyl malonate, sodium ethoxide, absolute ethanol, ethyl bromide (or ethyl iodide).

-

Procedure: a. In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium ethoxide in absolute ethanol. b. Add diethyl malonate dropwise to the stirred solution. c. After the addition is complete, add ethyl bromide (or ethyl iodide) dropwise. d. Reflux the mixture for several hours to ensure complete diethylation. e. After cooling, the sodium halide precipitate is removed by filtration. f. The excess ethanol is removed by distillation. g. The resulting crude diethyl diethylmalonate is purified by vacuum distillation.

Step 2: Hydrolysis of Diethyl Diethylmalonate

-

Materials: Diethyl diethylmalonate, sodium hydroxide (or hydrochloric acid), water.

-

Procedure: a. Reflux the purified diethyl diethylmalonate with an aqueous solution of sodium hydroxide. b. The reaction mixture is then cooled and acidified with concentrated hydrochloric acid. c. The precipitated this compound is collected by filtration, washed with cold water, and dried. d. Recrystallization from a suitable solvent (e.g., water or ethanol/water mixture) can be performed for further purification.

Key Reactions of this compound

This compound undergoes typical reactions of carboxylic acids, such as esterification and decarboxylation. Its most significant application is as a precursor in the synthesis of barbiturates.

Decarboxylation

Upon heating, this compound readily undergoes decarboxylation to yield 2-ethylbutanoic acid. This is a characteristic reaction of malonic acids substituted at the alpha-position.

Esterification

The carboxylic acid groups of this compound can be esterified under acidic conditions with an alcohol to form the corresponding diester.

Synthesis of Barbiturates

A cornerstone application of this compound and its derivatives is in the synthesis of barbiturates. For instance, barbital is synthesized from diethyl diethylmalonate (the precursor to this compound) and urea.

References

Spectroscopic Data Analysis of Diethylmalonic Acid: A Technical Guide

Introduction

Diethylmalonic acid (IUPAC name: 2,2-diethylpropanedioic acid) is a dicarboxylic acid with the chemical formula C₇H₁₂O₄.[1] As a fundamental building block in organic synthesis and a metabolite in various biological systems, its unambiguous identification and characterization are crucial. This technical guide provides an in-depth analysis of the spectroscopic data of this compound, covering Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This document is intended for researchers, scientists, and professionals in drug development who require a comprehensive understanding of the spectroscopic properties of this compound.

Quantitative Spectroscopic Data

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~12.0 | Singlet (broad) | 2H | Carboxylic acid protons (-COOH) |

| ~2.0 | Quartet | 4H | Methylene protons (-CH₂) |

| ~0.9 | Triplet | 6H | Methyl protons (-CH₃) |

Solvent: DMSO-d6. Reference: TMS (Tetramethylsilane). Instrument: 400 MHz NMR Spectrometer.[2][3]

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~173 | Carboxylic acid carbons (-COOH) |

| ~55 | Quaternary carbon (-C(CH₂CH₃)₂) |

| ~25 | Methylene carbons (-CH₂) |

| ~9 | Methyl carbons (-CH₃) |

Solvent: Polysol. Reference: TMS (Tetramethylsilane). Instrument: Varian CFT-20.[4]

Infrared (IR) Spectroscopy Data

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound is characterized by the absorptions of the carboxylic acid group.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-2500 | Strong, Broad | O-H stretch (from hydrogen-bonded carboxylic acid)[5][6][7] |

| ~1700 | Strong, Sharp | C=O stretch (from carboxylic acid)[8] |

| 1320-1210 | Medium | C-O stretch[5] |

| 1440-1395 & 950-910 | Medium | O-H bend[5] |

Technique: Attenuated Total Reflectance (ATR) or KBr pellet.[1][9]

Mass Spectrometry (MS) Data

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 4: Key Mass Spectrometry Peaks for this compound (Electron Ionization)

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Possible Fragment |

| 160 | Low | [M]⁺ (Molecular ion)[1] |

| 115 | High | [M - COOH]⁺ |

| 87 | High | [M - COOH - C₂H₄]⁺ |

| 73 | Medium | [C(CH₂CH₃)₂]⁺ |

| 45 | Medium | [COOH]⁺ |

Source: NIST Mass Spectrometry Data Center.[1]

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound.

Materials:

-

This compound sample

-

Deuterated solvent (e.g., DMSO-d6)

-

NMR tubes (5 mm diameter)

-

Tetramethylsilane (TMS) as an internal standard

-

NMR Spectrometer (e.g., 400 MHz)

Procedure:

-

Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in 0.6-0.7 mL of the deuterated solvent in a clean, dry vial. Add a small amount of TMS as an internal reference.

-

Transfer to NMR Tube: Transfer the solution to an NMR tube.

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve homogeneity. This can be done manually or using automated gradient shimming routines.[10]

-

-

¹H NMR Acquisition:

-

Set the spectral width to cover the expected range of proton chemical shifts (typically 0-14 ppm).

-

Use a standard pulse sequence (e.g., a single 90° pulse).

-

Set the number of scans to achieve an adequate signal-to-noise ratio (typically 8-16 scans).

-

Set the relaxation delay (d1) to be at least 5 times the longest T1 relaxation time for quantitative analysis (typically 1-5 seconds).[10]

-

-

¹³C NMR Acquisition:

-

Switch the probe to the ¹³C frequency.

-

Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-200 ppm).

-

Use a proton-decoupled pulse sequence to simplify the spectrum and enhance the signal-to-noise ratio.

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C (typically several hundred to thousands of scans).

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the resulting spectrum.

-

Calibrate the chemical shift scale by setting the TMS signal to 0 ppm.

-

Integrate the signals in the ¹H NMR spectrum.

-

IR Spectroscopy

Objective: To obtain an infrared spectrum of this compound to identify its functional groups.

Materials:

-

This compound sample

-

FTIR Spectrometer with an ATR accessory or a KBr pellet press

-

Potassium bromide (KBr), IR grade (if using KBr pellet method)

-

Spatula, agate mortar, and pestle

Procedure (ATR Method):

-

Background Scan: Record a background spectrum of the clean, empty ATR crystal.

-

Sample Application: Place a small amount of the powdered this compound sample directly onto the ATR crystal.

-

Pressure Application: Apply pressure to ensure good contact between the sample and the crystal.

-

Spectrum Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.

-

Cleaning: Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) after the measurement.

Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound. Derivatization is often employed for dicarboxylic acids to increase volatility for GC analysis.[11][12]

Materials:

-

This compound sample

-

Derivatization agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS)[12]

-

Solvent (e.g., pyridine or acetonitrile)[12]

-

GC-MS system equipped with a suitable capillary column (e.g., DB-5ms)[12]

-

Helium carrier gas

Procedure:

-

Sample Preparation (Derivatization):

-

GC-MS Analysis:

-

Injection: Inject a small volume (e.g., 1 µL) of the derivatized sample into the GC inlet.

-

Gas Chromatography Separation:

-

Set the inlet temperature (e.g., 250°C).

-

Program the oven temperature to separate the components of the sample. A typical program might start at a lower temperature and ramp up to a higher temperature.

-

-

Mass Spectrometry Detection:

-

The eluent from the GC column is directed into the ion source of the mass spectrometer.

-

Operate the mass spectrometer in Electron Ionization (EI) mode, typically at 70 eV.[12]

-

Scan a mass range appropriate for the expected molecular weight of the derivatized compound (e.g., m/z 50-500).

-

-

-

Data Analysis:

-

Identify the peak corresponding to the derivatized this compound in the total ion chromatogram.

-

Analyze the mass spectrum of this peak to determine the molecular ion and the fragmentation pattern.

-

Visualization of Workflows and Relationships

The following diagrams, generated using the DOT language, illustrate key processes in the spectroscopic analysis of this compound.

Spectroscopic Analysis Workflow

This diagram outlines the general workflow from sample preparation to data interpretation for the three spectroscopic techniques discussed.

References

- 1. Malonic acid, diethyl- | C7H12O4 | CID 68185 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound(510-20-3) 13C NMR spectrum [chemicalbook.com]

- 3. Dimethylmalonic acid(595-46-0) 1H NMR spectrum [chemicalbook.com]

- 4. dev.spectrabase.com [dev.spectrabase.com]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 8. echemi.com [echemi.com]

- 9. dev.spectrabase.com [dev.spectrabase.com]

- 10. ekwan.github.io [ekwan.github.io]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Physical Properties of Diethylmalonic Acid for Laboratory Use

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core physical properties of Diethylmalonic acid, essential for its effective handling, application, and analysis in a laboratory setting. The information is presented to support research, quality control, and drug development activities.

Core Physical Properties of this compound

The physical characteristics of a compound are critical for its identification, purity assessment, and the design of experimental procedures. This compound is a white to off-white solid powder at room temperature.[1][2] Key physical data are summarized in the table below for easy reference.

| Physical Property | Value | Notes |

| Melting Point | 129-131 °C[1][2] | Sharp melting point indicates a relatively pure compound.[3][4] |

| Boiling Point | 328.8°C (rough estimate)[1][2] | Decomposes at 170-180°C, liberating CO2.[5] |

| Density | 1.3681 (rough estimate)[1][2] | |

| pKa | pK1: 2.151; pK2: 7.417 (at 25°C)[1][2] | |

| Solubility | Very soluble in water; freely soluble in alcohol and ether; slightly soluble in chloroform.[5][6] | |

| Molecular Formula | C7H12O4[1][5][7] | |

| Molecular Weight | 160.17 g/mol [1][5][7] | |

| Appearance | White to off-white solid powder[1] | |

| Flash Point | 61 °C[1][2] |

Experimental Protocols

The following sections detail the standard methodologies for determining the key physical properties of this compound.

Melting Point Determination

The melting point is a crucial indicator of purity.[3][8] For a pure crystalline solid, the melting range is typically narrow, within 0.5-1.0°C.[3]

Methodology: Capillary Method

This is a common and reliable method for determining the melting point of a solid organic compound.[3][9]

-

Apparatus: Melting point apparatus (e.g., Mel-Temp or Thiele tube), capillary tubes, thermometer, mortar and pestle.[3][9]

-

Procedure:

-

Ensure the this compound sample is dry and finely powdered using a mortar and pestle.[9][10]

-

Pack a small amount of the powdered sample into a capillary tube to a height of 1-2 cm by tapping the sealed end of the tube on a hard surface.[9][10]

-

Place the capillary tube in the heating block of the melting point apparatus.[3]

-

Heat the sample rapidly to get an approximate melting point.[3]

-

Allow the apparatus to cool, then repeat the measurement with a fresh sample, heating slowly (approximately 2°C per minute) as the temperature approaches the approximate melting point.[3]

-

Record the temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting). This range is the melting point.[3][9]

-

Boiling Point Determination

Due to the decomposition of this compound at temperatures below its estimated boiling point, direct measurement is not practical. The reported boiling point is an estimate. However, for compounds where direct measurement is feasible, the following protocol is standard.

Methodology: Thiele Tube Method

This method is suitable for determining the boiling point of small quantities of a liquid.[11]

-

Apparatus: Thiele tube, thermometer, small test tube (fusion tube), capillary tube sealed at one end, heating source (e.g., Bunsen burner), and heat-transfer fluid (e.g., mineral oil).[11][12]

-

Procedure:

-

Place a few milliliters of the liquid into the small test tube.[13]

-

Invert the sealed capillary tube and place it into the test tube with the open end submerged in the liquid.[14]

-

Attach the test tube to the thermometer and immerse them in the Thiele tube containing the heat-transfer fluid.[11][12]

-

Gently heat the side arm of the Thiele tube.[12]

-

As the liquid heats, a stream of bubbles will emerge from the capillary tube.[12]

-

Continue heating until a steady stream of bubbles is observed, then remove the heat.[11]

-

The temperature at which the liquid just begins to enter the capillary tube is the boiling point.[12]

-

Density Determination

The density of a solid can be determined using several methods, with the buoyancy method being common in a laboratory setting.[15][16]

Methodology: Buoyancy Method (Archimedes' Principle)

This method involves weighing the solid in air and then in a liquid of known density.[15][16]

-

Apparatus: Analytical balance with a hook for under-balance weighing, beaker, and a liquid of known density in which this compound is insoluble and does not react (e.g., a saturated solution of this compound in water to prevent further dissolution, or an inert non-polar solvent).

-

Procedure:

-

Weigh the solid sample of this compound in the air.

-

Suspend the solid from the balance hook and immerse it completely in the beaker containing the liquid of known density.

-

Record the apparent weight of the solid while immersed.

-

The density is calculated using the formula: ρ_sample = (W_air / (W_air - W_liquid)) * ρ_liquid where ρ_sample is the density of the sample, W_air is the weight in air, W_liquid is the apparent weight in the liquid, and ρ_liquid is the density of the liquid.

-

Methodology: Volume Displacement Method

This is a simpler, though potentially less precise, method.[17][18]

-

Apparatus: Graduated cylinder, analytical balance.

-

Procedure:

-

Weigh a sample of this compound.

-

Partially fill a graduated cylinder with a liquid in which the acid is insoluble and record the initial volume.

-

Carefully add the weighed solid to the graduated cylinder, ensuring it is fully submerged and no air bubbles are trapped.

-

Record the final volume. The difference between the final and initial volumes is the volume of the solid.[17]

-

Calculate the density by dividing the mass of the solid by its volume.[18]

-

Solubility Determination

A qualitative assessment of solubility is often sufficient for many laboratory applications. For more precise quantitative measurements, the following protocol can be used.

Methodology: Gravimetric Method

This method involves preparing a saturated solution and determining the concentration of the solute.

-

Apparatus: Vials with screw caps, constant temperature bath with shaker, analytical balance, filtration apparatus (e.g., syringe filter), oven.

-

Procedure:

-

Add an excess amount of this compound to a known volume of the desired solvent in a vial.[19]

-

Seal the vial and place it in a constant temperature shaker bath for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.[19]

-

After equilibration, allow the undissolved solid to settle.[19]

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pipette.[19]

-

Weigh an empty, dry container.

-

Dispense the supernatant into the container and weigh it.

-

Evaporate the solvent in an oven at a temperature below the decomposition point of this compound until a constant weight of the dried solute is achieved.

-

The solubility can then be expressed as grams of solute per 100 mL or 100 g of solvent.

-

pKa Determination

The pKa values indicate the strength of the acidic functional groups. For a dicarboxylic acid like this compound, two pKa values will be determined.

Methodology: Potentiometric Titration

This is one of the most common methods for pKa determination.[20]

-

Apparatus: pH meter with a combination pH electrode, burette, beaker, magnetic stirrer, and a standardized solution of a strong base (e.g., 0.1 M NaOH).

-

Procedure:

-

Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water in a beaker.

-

Place the beaker on a magnetic stirrer and immerse the pH electrode.

-

Record the initial pH of the solution.

-

Add the standardized base solution from the burette in small, known increments.

-

After each addition, allow the pH to stabilize and record the pH and the total volume of titrant added.

-

Continue the titration well past the second equivalence point.

-

Plot a titration curve of pH versus the volume of titrant added.

-

The two equivalence points can be identified from the points of inflection on the curve.

-

The pKa values are equal to the pH at the half-equivalence points.[21][22][23] The first pKa (pKa1) is the pH at half the volume of the first equivalence point, and the second pKa (pKa2) is the pH at the midpoint between the first and second equivalence points.

-

Visualizations

The following diagrams illustrate the logical workflow for characterizing the physical properties of a chemical compound like this compound.

Caption: Workflow for characterizing the physical properties of a compound.

Caption: Decision tree for selecting experimental protocols.

References

- 1. This compound | 510-20-3 [m.chemicalbook.com]

- 2. 510-20-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. chem.ucalgary.ca [chem.ucalgary.ca]

- 4. athabascau.ca [athabascau.ca]

- 5. This compound [drugfuture.com]

- 6. This compound|Research Compound|CAS 510-20-3 [benchchem.com]

- 7. Malonic acid, diethyl- | C7H12O4 | CID 68185 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 9. scribd.com [scribd.com]

- 10. byjus.com [byjus.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 13. cdn.juniata.edu [cdn.juniata.edu]

- 14. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 15. mt.com [mt.com]

- 16. Density Determination of Solids and Liquids - EAG Laboratories [eag.com]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. wjec.co.uk [wjec.co.uk]

- 19. quora.com [quora.com]

- 20. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 21. byjus.com [byjus.com]

- 22. echemi.com [echemi.com]

- 23. m.youtube.com [m.youtube.com]

Diethylmalonic acid CAS number and IUPAC nomenclature

An In-depth Technical Guide to Diethylmalonic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a key chemical intermediate. It covers its fundamental properties, synthesis, and applications, with a focus on presenting clear, actionable information for laboratory and development settings.

Core Identification

CAS Number: 510-20-3[1][2][3][4]

IUPAC Nomenclature: 2,2-diethylpropanedioic acid[3]

Alternative names for this compound include Diethylpropanedioic acid and 3,3-Pentanedicarboxylic acid.[1]

Chemical and Physical Properties

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

| Property | Value | Source |

| Molecular Formula | C7H12O4 | [1][2] |

| Molecular Weight | 160.17 g/mol | [1][2][3] |

| Melting Point | 127-131 °C | [1][4] |

| Appearance | White crystalline solid/powder | [3][4] |

| Solubility | Very soluble in water; freely soluble in alcohol and ether; slightly soluble in chloroform. | [1] |

| Percent Composition | C 52.49%, H 7.55%, O 39.96% | [1] |

Synthesis of this compound: An Experimental Protocol

The synthesis of this compound is a fundamental process for many research and development applications. Below is a detailed experimental protocol based on established chemical principles.

Objective: To synthesize this compound from diethyl malonate.

Materials:

-

Diethyl malonate

-

Sodium ethoxide

-

Ethyl iodide

-

Ethanol (absolute)

-

Hydrochloric acid (concentrated)

-

Sodium hydroxide

-

Diethyl ether

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware (round-bottom flask, reflux condenser, dropping funnel, separatory funnel, beaker, etc.)

-

Heating mantle

-

Magnetic stirrer

-

Rotary evaporator

Workflow for the Synthesis of this compound:

Caption: A four-step workflow for the synthesis of this compound.

Procedure:

-

Deprotonation: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium metal in absolute ethanol to prepare sodium ethoxide. Cool the solution in an ice bath. Add diethyl malonate dropwise to the sodium ethoxide solution with constant stirring.

-

Diethylation: To the resulting solution of sodiomalonic ester, add ethyl iodide dropwise. After the addition is complete, reflux the mixture for 2-3 hours to ensure complete diethylation.

-

Hydrolysis: After cooling, add a solution of sodium hydroxide to the reaction mixture and reflux for another 2-3 hours to hydrolyze the ester groups.

-

Acidification and Isolation: Cool the reaction mixture and carefully acidify with concentrated hydrochloric acid until the solution is strongly acidic (test with litmus paper). The this compound will precipitate out of the solution.

-

Purification: Collect the crude product by filtration and wash with cold water. Recrystallize the product from a suitable solvent, such as water or an ethanol/water mixture, to obtain pure this compound. Dry the purified crystals under vacuum.

Logical Relationship in Synthesis

The synthesis of this compound is a classic example of malonic ester synthesis, which relies on the acidity of the alpha-proton and subsequent alkylation.

References

An In-depth Technical Guide to the Solubility and Stability of Diethylmalonic Acid in Common Laboratory Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethylmalonic acid (IUPAC name: 2,2-diethylpropanedioic acid) is a dicarboxylic acid derivative with significant applications in organic synthesis, including the preparation of pharmaceutical compounds and other specialty chemicals.[1][2] A thorough understanding of its solubility and stability in various laboratory solvents is paramount for optimizing reaction conditions, developing robust purification methods, and ensuring the integrity of stock solutions. This technical guide provides a comprehensive overview of the known solubility and stability characteristics of this compound, supplemented with detailed experimental protocols for researchers to determine these properties under their specific laboratory conditions.

Solubility Profile of this compound

The solubility of this compound is dictated by the presence of two polar carboxylic acid groups and two nonpolar ethyl groups. This dual character allows for some degree of solubility in both polar and nonpolar solvents.

Qualitative Solubility

Qualitative assessments from various sources provide a general understanding of this compound's solubility in common laboratory solvents. These findings are summarized in the table below.

| Solvent | Classification | Qualitative Solubility |

| Water | Polar Protic | Very Soluble[1][2] |

| Ethanol | Polar Protic | Freely Soluble[1][2] |

| Diethyl Ether | Polar Aprotic | Freely Soluble[1][2] |

| Chloroform | Nonpolar | Slightly Soluble[1][2] |

Quantitative Solubility

A comprehensive search of the scientific literature reveals a notable absence of specific quantitative solubility data (e.g., in g/100 mL or mol/L) for this compound across a wide range of common laboratory solvents. The table below is provided as a template for researchers to populate with experimentally determined values. For context, the solubility of the related compound, diethyl malonate, in water is approximately 2.08 g/100mL at 20°C.[3]

| Solvent | CAS Number | Formula | Temperature (°C) | Solubility ( g/100 mL) |

| Water | 7732-18-5 | H₂O | 25 | Data not available |

| Ethanol | 64-17-5 | C₂H₅OH | 25 | Data not available |

| Methanol | 67-56-1 | CH₃OH | 25 | Data not available |

| Acetone | 67-64-1 | C₃H₆O | 25 | Data not available |

| Diethyl Ether | 60-29-7 | (C₂H₅)₂O | 25 | Data not available |

| Dichloromethane | 75-09-2 | CH₂Cl₂ | 25 | Data not available |

| Ethyl Acetate | 141-78-6 | C₄H₈O₂ | 25 | Data not available |

| Toluene | 108-88-3 | C₇H₈ | 25 | Data not available |

| Hexane | 110-54-3 | C₆H₁₄ | 25 | Data not available |

Stability Profile of this compound

The stability of this compound is a critical factor for its storage and handling, particularly at elevated temperatures and in solution.

Thermal Stability

This compound is a crystalline solid at room temperature with a melting point of 127°C.[2] It undergoes thermal decomposition at temperatures between 170-180°C, liberating carbon dioxide to form diethylacetic acid.[1][2]

Stability in Solution

| Condition | Observation | Products |

| Thermal (Solid State) | Decomposes at 170-180°C.[1][2] | Diethylacetic acid and CO₂.[1][2] |

| Aqueous Solution (Acidic pH) | Expected to be relatively stable. | Not specified. |

| Aqueous Solution (Neutral pH) | Potential for slow degradation over time, especially with heat. | Not specified. |

| Aqueous Solution (Alkaline pH) | Potential for salt formation and subsequent degradation pathways. | Not specified. |

| Photostability | No specific data available, but exposure to UV light could potentially initiate degradation, a common characteristic for organic molecules. | Not specified. |

Experimental Protocols

Given the limited quantitative data, the following protocols provide standardized methods for determining the solubility and stability of this compound in the laboratory.

Protocol for Determining Quantitative Solubility (Gravimetric Method)

This protocol outlines a reliable gravimetric method for determining the solubility of this compound in a chosen solvent.

Materials:

-

This compound (solid)

-

Selected laboratory solvent

-

Analytical balance

-

Thermostatically controlled shaker or water bath

-

Vials with tight-fitting caps

-

Volumetric flasks

-

Pipettes

-

Filtration apparatus (e.g., syringe filters)

-

Evaporating dish or pre-weighed vials

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The presence of undissolved solid is essential to ensure saturation.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25°C).

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to allow it to reach equilibrium.

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is reached, cease agitation and allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are transferred.

-

Filter the withdrawn sample through a syringe filter appropriate for the solvent to remove any remaining microscopic particles.

-

-

Solvent Evaporation and Mass Determination:

-

Transfer the filtered, saturated solution to a pre-weighed evaporating dish or vial.

-

Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the this compound.

-

Once the solvent is completely removed, place the dish or vial in a desiccator to cool to room temperature.

-

Weigh the dish or vial containing the dried this compound residue.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty container from the final weight.

-

Express the solubility in the desired units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

-

Protocol for Assessing Chemical Stability in Solution (HPLC-UV Method)

This protocol describes a general HPLC-UV method to assess the stability of this compound in a specific solvent and under defined conditions (e.g., pH, temperature, light exposure).

Materials:

-

This compound

-

HPLC-grade solvent for the study

-

HPLC system with a UV detector

-

Appropriate HPLC column (e.g., C18)

-

pH meter and buffers (if assessing pH stability)

-

Thermostatically controlled incubator or oven

-

Light chamber (if assessing photostability)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Stock and Sample Solutions:

-

Prepare a stock solution of this compound of known concentration in the chosen solvent.

-

From the stock solution, prepare several identical sample solutions in vials.

-

-

Initial Analysis (Time Zero):

-

Immediately after preparation, analyze one of the sample solutions by HPLC-UV to determine the initial concentration of this compound. This serves as the time-zero reference.

-

Develop an appropriate HPLC method (mobile phase, flow rate, injection volume, and detection wavelength) that gives a sharp, well-resolved peak for this compound.

-

-

Incubation under Test Conditions:

-

Place the remaining sample vials under the desired test conditions:

-

Temperature Stability: Store vials at different temperatures (e.g., 4°C, 25°C, 40°C).

-

pH Stability: Adjust the pH of the solutions using appropriate buffers and store at a constant temperature.

-

Photostability: Expose vials to a controlled light source (e.g., UV lamp) while protecting a set of control samples from light.

-

-

-

Time-Point Analysis:

-

At predetermined time intervals (e.g., 0, 24, 48, 72 hours, 1 week), withdraw a vial from the test conditions.

-

Analyze the sample by HPLC-UV using the same method as the initial analysis.

-

-

Data Analysis:

-

Compare the peak area of this compound at each time point to the peak area at time zero.

-

Calculate the percentage of this compound remaining at each time point.

-

A significant decrease in the peak area and the appearance of new peaks indicate degradation.

-

References

The Chemistry and Application of Diethylmalonic Acid Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis, properties, and applications of diethylmalonic acid derivatives, with a particular focus on their role in organic chemistry and drug development. This compound and its esters are versatile building blocks for the creation of a wide array of complex molecules, including pharmaceuticals, agrochemicals, and fine chemicals.

Core Concepts and Synthesis

The reactivity of this compound derivatives is centered around the active methylene group (a -CH2- group flanked by two electron-withdrawing carbonyl groups). This feature imparts significant acidity to the methylene protons, facilitating the formation of a stabilized carbanion (enolate) in the presence of a base. This enolate is a potent nucleophile and can readily participate in a variety of carbon-carbon bond-forming reactions.

The cornerstone of this compound derivative chemistry is the malonic ester synthesis , a powerful method for preparing substituted carboxylic acids. This process typically involves the alkylation of diethyl malonate followed by hydrolysis and decarboxylation.

Key Synthetic Pathways:

-

Alkylation: The enolate of diethyl malonate reacts with alkyl halides to introduce one or two alkyl groups at the central carbon.

-

Acylation: Reaction of the enolate with acyl chlorides or anhydrides yields acylated derivatives.

-

Knoevenagel Condensation: A base-catalyzed reaction between diethyl malonate and an aldehyde or ketone, resulting in the formation of an α,β-unsaturated product.[1][2][3][4]

-

Michael Addition: The conjugate addition of the diethyl malonate enolate to α,β-unsaturated carbonyl compounds.[5][6][7][8]

-

Heterocycle Synthesis: this compound derivatives are crucial precursors for the synthesis of a variety of heterocyclic compounds, including barbiturates, pyridines, and pyrazoles.[9][10][11]

Quantitative Data of Key this compound Derivatives

The physical and chemical properties of this compound and its common derivatives are summarized in the table below for easy comparison.

| Compound Name | IUPAC Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Density (g/mL) | Refractive Index (n20/D) |

| This compound | 2,2-diethylpropanedioic acid | 510-20-3 | C7H12O4 | 160.17 | 129-131[12][13] | - | ~1.368 | 1.4336 (estimate)[12] |

| Diethyl malonate | Diethyl propanedioate | 105-53-3 | C7H12O4 | 160.17 | -50[14][15][16][17][18] | 199[14][16][17] | 1.055[17] | 1.413-1.414[18] |

| Diethyl ethylmalonate | Diethyl 2-ethylpropanedioate | 133-13-1 | C9H16O4 | 188.22 | -50[19] | 203[19] | 1.004 | 1.416 |

| Diethyl methylmalonate | Diethyl 2-methylpropanedioate | 609-08-5 | C8H14O4 | 174.20 | - | 198-199[20] | 1.020-1.025[20] | 1.412-1.414[20] |

| Diethyl diethylmalonate | Diethyl 2,2-diethylpropanedioate | 77-25-8 | C11H20O4 | 216.27 | - | - | - | - |

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound derivatives.

Synthesis of Barbituric Acid from Diethyl Malonate and Urea

This protocol describes the synthesis of the parent barbituric acid ring structure, a foundational step in the development of barbiturate drugs.[21][22][23][24][25]

Materials:

-

Sodium metal (11.5 g, 0.5 gram-atom)

-

Absolute ethanol (500 mL)

-

Diethyl malonate (80 g, 0.5 mol)

-

Urea, dry (30 g, 0.5 mol)

-

Concentrated Hydrochloric Acid (HCl)

-

2 L round-bottom flask

-

Reflux condenser with a calcium chloride guard tube

-

Oil bath

-

Büchner funnel and filter flask

Procedure:

-

Preparation of Sodium Ethoxide: In a 2 L round-bottom flask fitted with a reflux condenser, dissolve 11.5 g of finely cut sodium metal in 250 mL of absolute ethanol. The reaction is exothermic and should be cooled if it becomes too vigorous.

-

Addition of Reactants: To the freshly prepared sodium ethoxide solution, add 80 g of diethyl malonate. Separately, dissolve 30 g of dry urea in 250 mL of hot (approx. 70°C) absolute ethanol. Add the urea solution to the flask.

-

Reflux: Shake the mixture well and reflux for 7 hours in an oil bath heated to 110°C. A white solid, the sodium salt of barbituric acid, will precipitate.

-

Work-up and Isolation: After the reaction is complete, add 500 mL of hot water (50°C) to dissolve the solid. Carefully acidify the solution with concentrated HCl until it is acidic to litmus paper (approximately 45 mL). This will precipitate the barbituric acid.

-

Crystallization and Drying: Cool the mixture in an ice bath overnight to allow for complete crystallization. Collect the white product by filtration using a Büchner funnel, wash with cold water, and dry in an oven at 100-110°C for 3-4 hours.

Knoevenagel Condensation of Diethyl Malonate with an Aldehyde

This protocol outlines a general procedure for the Knoevenagel condensation, a key C-C bond-forming reaction.[1][2]

Materials:

-

Aldehyde (e.g., isovaleraldehyde, 2.15 g, 25 mmol)

-

Diethyl malonate (4.8 g, 30 mmol)

-

Dimethyl sulfoxide (DMSO) (7 mL)

-

Gelatin-coated polymer beads (1 g) as a catalyst

-

Hexane

-

Saturated sodium chloride solution

-

Magnesium sulfate

-

50 mL conical flask

-

Orbital shaker

Procedure:

-

Reaction Setup: In a 50 mL conical flask, combine the aldehyde and diethyl malonate in DMSO.

-

Catalyst Addition and Reaction: Add the gelatin-coated polymer beads to the mixture. Shake the flask on an orbital shaker at room temperature and 200 rpm overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Once the aldehyde is consumed, decant the supernatant from the polymer beads. Extract the product from the DMSO solution with hexane (3 x 15 mL).

-

Purification: Wash the combined hexane extracts with a saturated sodium chloride solution to remove residual DMSO and then dry over magnesium sulfate. Evaporate the hexane to yield the Knoevenagel condensation product.

Michael Addition of Diethyl Malonate to a Chalcone

This protocol describes a typical procedure for the Michael addition of diethyl malonate to an α,β-unsaturated ketone.[6]

Materials:

-

Nickel(II) chloride (NiCl2) (13 mg, 10 mol%)

-

(-)-Sparteine (0.024 mL, 10 mol%)

-

Dry Toluene (7 mL)

-

Chalcone (0.393 g, 1.89 mmol)

-

Diethyl malonate (0.345 mL, 2.26 mmol)

-

Dilute HCl

-

Ethyl acetate

-

Dry flask

Procedure:

-

Catalyst Preparation: In a dry flask under a nitrogen atmosphere, stir a mixture of NiCl2 and (-)-sparteine in dry toluene at room temperature for 6 hours.

-

Reaction: Slowly add the chalcone to the catalyst mixture and stir for an additional 30 minutes. Then, slowly add a solution of diethyl malonate in dry toluene. Continue stirring until the starting material is fully consumed.

-

Work-up: Quench the reaction with dilute HCl and extract the product with ethyl acetate.

-

Purification: Concentrate the organic layer in vacuo and purify the crude product by column chromatography.

Visualizations of Key Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate important reaction pathways and experimental workflows involving this compound derivatives.

Caption: Workflow for the synthesis of Barbituric Acid.

Caption: Mechanism of the Knoevenagel Condensation.

Caption: Hantzsch Pyridine Synthesis Workflow.

Applications in Drug Development and Beyond

The versatility of this compound derivatives has led to their widespread use in the synthesis of numerous commercial products.

-

Pharmaceuticals: Diethyl malonate is a key starting material for the synthesis of various drugs, including:

-

Agrochemicals: Used in the production of pesticides and herbicides.[26]

-

Flavors and Fragrances: Diethyl malonate itself has an apple-like odor and is used in perfumes.[14][26]

-

Other Applications: These derivatives are also used in the synthesis of dyes, pigments, and polymers.[27]

The ongoing exploration of novel derivatives of this compound continues to yield compounds with interesting biological activities, including potential anti-HIV agents.[28][29] The fundamental reactions and principles outlined in this guide provide a solid foundation for researchers and scientists working to develop new and innovative applications for this important class of molecules.

References

- 1. s3-ap-southeast-1.amazonaws.com [s3-ap-southeast-1.amazonaws.com]

- 2. benchchem.com [benchchem.com]

- 3. Knoevenagel condensation of diethylmalonate with aldehydes catalyzed by immobilized bovine serum albumin (BSA) - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. Knoevenagel Condensation | Thermo Fisher Scientific - SG [thermofisher.com]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. Asymmetric Michael Addition of Dimethyl Malonate to 2-Cyclopenten-1-one Catalyzed by a Heterobimetallic Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis of Heterocycles by Diethyl Malonate Explain how diethyl malona.. [askfilo.com]

- 10. Malonates in Cyclocondensation Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis, Characterization, and Biological Activity Study of New Heterocyclic Compounds [mdpi.com]

- 12. 510-20-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 13. This compound 98 510-20-3 [sigmaaldrich.com]

- 14. Diethyl malonate - Wikipedia [en.wikipedia.org]

- 15. Diethyl Malonate | C7H12O4 | CID 7761 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. ICSC 1739 - DIETHYLMALONATE [inchem.org]

- 17. Diethyl malonate [chembk.com]

- 18. diethyl malonate [stenutz.eu]

- 19. solubilityofthings.com [solubilityofthings.com]

- 20. manavchem.com [manavchem.com]

- 21. benchchem.com [benchchem.com]

- 22. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 23. Organic Syntheses Procedure [orgsyn.org]

- 24. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 25. benchchem.com [benchchem.com]

- 26. Diethyl Malonate: Versatile Building Block in Organic Synthesis_Chemicalbook [chemicalbook.com]

- 27. Application of Diethyl malonate_Chemicalbook [chemicalbook.com]

- 28. Novel 2-(Diphenylmethylidene) Malonic Acid Derivatives as Anti-HIV Agents: Molecular Modeling, Synthesis and Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. Novel 2-(Diphenylmethylidene) Malonic Acid Derivatives as Anti-HIV Agents: Molecular Modeling, Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

Initial Investigations into the Biological Activity of Diethylmalonic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the initial investigations into the biological activity of Diethylmalonic acid. Direct experimental data on this compound is limited in current scientific literature. Therefore, this document extrapolates its potential biological effects based on the well-documented activities of its structural analogs, including malonic acid, ethylmalonic acid (EMA), and dimethylmalonate (DMM). The primary hypothesized mechanism of action is the competitive inhibition of succinate dehydrogenase (SDH), a critical enzyme in the mitochondrial electron transport chain and the citric acid cycle. This guide summarizes the potential impacts on cellular respiration, oxidative stress, and neurological functions. Detailed experimental protocols for key assays are provided to facilitate further research into the specific biological functions of this compound.

Introduction to this compound

This compound, a dicarboxylic acid, belongs to a class of compounds known for their role as metabolic modulators.[1] Structurally similar to the endogenous citric acid cycle intermediate, succinate, this compound and its analogs are recognized as potential competitive inhibitors of succinate dehydrogenase (SDH).[2][3] While extensively used in chemical synthesis, its biological activities have not been thoroughly investigated. This guide aims to bridge this knowledge gap by providing a foundational understanding based on related molecules and to propose experimental frameworks for its direct study.

Hypothesized Biological Activity and Signaling Pathways

The central hypothesis for the biological activity of this compound revolves around its interaction with succinate dehydrogenase (SDH), also known as mitochondrial complex II.

Inhibition of Succinate Dehydrogenase (SDH)

Malonic acid, the parent compound of this compound, is a classic competitive inhibitor of SDH.[2][3] This inhibition arises from the structural similarity between malonate and the natural substrate of SDH, succinate. By binding to the active site of SDH, malonate and its derivatives can block the conversion of succinate to fumarate, a key step in the citric acid cycle and the electron transport chain. The inhibitory effects of malonate esters like dimethyl malonate (DMM) on SDH have been documented to reduce the accumulation of succinate during ischemia-reperfusion injury.[4] It is therefore highly probable that this compound exerts a similar inhibitory effect on SDH.

References

- 1. Malonic acid, diethyl- | C7H12O4 | CID 68185 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Inhibition of succinate dehydrogenase by malonic acid produces an "excitotoxic" lesion in rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Dimethyl Malonate Protects the Lung in a Murine Model of Acute Respiratory Distress Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Diethylmalonic Acid's Precursor, Diethyl Malonate, in Modern Chemical Synthesis: An In-depth Technical Guide

Introduction

Diethyl malonate, the diethyl ester of malonic acid, stands as a cornerstone in the landscape of organic synthesis. Its remarkable versatility, stemming from the reactivity of its active methylene group, has positioned it as an indispensable precursor in the synthesis of a wide array of commercially significant compounds. This technical guide provides an in-depth exploration of the role of diethyl malonate in the synthesis of key pharmaceuticals, including barbiturates and other drugs, as well as its application in the construction of complex heterocyclic systems. Detailed experimental protocols, quantitative data, and reaction workflows are presented to offer researchers, scientists, and drug development professionals a comprehensive resource for leveraging this pivotal building block.

Core Synthetic Applications of Diethyl Malonate

The synthetic utility of diethyl malonate is primarily centered around the malonic ester synthesis, a powerful method for the preparation of substituted acetic acids. The key to its reactivity lies in the acidity of the α-protons of the methylene group, which are flanked by two electron-withdrawing carbonyl groups. This allows for easy deprotonation by a base to form a stable enolate, which can then act as a nucleophile in a variety of reactions.

Malonic Ester Synthesis Workflow

The general workflow of the malonic ester synthesis involves three key steps: enolate formation, alkylation, and subsequent hydrolysis and decarboxylation.

Figure 1: General workflow of the malonic ester synthesis.

Application in Pharmaceutical Synthesis

Diethyl malonate and its derivatives are crucial intermediates in the production of numerous pharmaceuticals.

Synthesis of Barbiturates

Barbiturates, a class of drugs that act as central nervous system depressants, are classically synthesized through the condensation of a disubstituted diethyl malonate with urea.[1] The synthesis of barbital, for instance, involves the reaction of diethyl diethylmalonate with urea in the presence of a strong base.[2]

Table 1: Synthesis of Barbituric Acid and Barbital

| Product | Starting Materials | Reagents | Reaction Conditions | Yield | Reference |

| Barbituric Acid | Diethyl malonate, Urea | Sodium ethoxide, HCl | Reflux in ethanol at 110°C for 7 hours | 72-78% | [3][4] |

| Barbital | Diethyl diethylmalonate, Urea | Sodium ethoxide, HCl | Autoclave at 108°C for 5 hours | ~27.5 g from 50 g of diester | [5] |

-

Sodium Ethoxide Preparation: In a 2-liter round-bottomed flask equipped with a reflux condenser, dissolve 11.5 g of finely cut sodium in 250 mL of absolute ethanol.

-

Reaction Mixture: To the sodium ethoxide solution, add 80 g of diethyl malonate, followed by a solution of 30 g of dry urea in 250 mL of hot (70°C) absolute ethanol.

-

Reflux: Shake the mixture well and reflux for 7 hours in an oil bath heated to 110°C.

-

Work-up: After cooling, add 500 mL of hot (50°C) water and acidify with concentrated hydrochloric acid.

-

Isolation: Cool the solution in an ice bath to precipitate the product. Collect the white solid by filtration, wash with cold water, and dry. The yield of barbituric acid is typically between 46-50 g (72-78%).

References

Methodological & Application

Application Notes and Protocols for Malonic Ester Synthesis Using Diethyl Malonate

Audience: Researchers, scientists, and drug development professionals.

Abstract: The malonic ester synthesis is a highly versatile and foundational method in organic chemistry for the synthesis of substituted carboxylic acids from alkyl halides.[1] This application note provides a detailed overview of the malonic ester synthesis using diethyl malonate, covering its mechanism, a general experimental protocol, and its applications, particularly within the realm of drug development. The procedure's core steps include the formation of a stabilized enolate from diethyl malonate, its subsequent alkylation, and finally, hydrolysis and decarboxylation to yield the target carboxylic acid.[1][2][3] This document is intended to serve as a comprehensive guide, complete with quantitative data, detailed methodologies, and visual diagrams to ensure clarity and reproducibility.

Introduction

The malonic ester synthesis provides a reliable and straightforward route to create α-substituted and α,α-disubstituted acetic acids.[1][4] The fundamental principle of this synthesis lies in the notable acidity of the α-hydrogens of diethyl malonate (pKa ≈ 13).[1][5][6] These protons are positioned between two electron-withdrawing carbonyl groups, which allows for their easy removal by a moderately strong base, such as sodium ethoxide, to form a resonance-stabilized enolate.[1][4][7] This enolate is a potent nucleophile that readily reacts with an alkyl halide in an SN2 reaction, forming a new carbon-carbon bond.[1][4][7] A significant advantage of this method is the potential for a second alkylation step, which allows for the introduction of two different alkyl groups.[1][8][9] The synthesis culminates in the hydrolysis of the ester groups followed by decarboxylation to furnish the final carboxylic acid product.[2][9] Its predictability and simplicity make it an invaluable tool in the synthesis of complex molecules for pharmaceuticals and other fine chemicals.[1][2]

Detailed Reaction Mechanism

The malonic ester synthesis is a multi-step process that transforms an alkyl halide (R-X) into a carboxylic acid with two additional carbon atoms (R-CH₂COOH).[1] The overall transformation can be broken down into four key steps:

-

Enolate Formation: A base, typically sodium ethoxide, is used to deprotonate the α-carbon of diethyl malonate.[7][8] The resulting enolate is stabilized by resonance, with the negative charge delocalized over the two carbonyl groups.[7] To prevent transesterification, the alkoxide base used should correspond to the alcohol portion of the ester (e.g., sodium ethoxide for diethyl malonate).[8]

-

Alkylation: The nucleophilic enolate attacks an alkyl halide in an SN2 reaction, displacing the halide and forming a new carbon-carbon bond.[2][7] This step is most efficient with methyl and primary alkyl halides. Secondary alkyl halides may lead to competing elimination reactions, while tertiary alkyl halides are generally unreactive.

-

Saponification (Ester Hydrolysis): The substituted diethyl malonate is treated with a strong base, such as sodium hydroxide, followed by acidification. This process hydrolyzes both ester groups to carboxylic acids, yielding a substituted malonic acid.[2][10]

-

Decarboxylation: The substituted malonic acid is heated, causing it to lose a molecule of carbon dioxide through a cyclic transition state, which then tautomerizes to the final carboxylic acid product.[2][3][8]

Below is a diagram illustrating the detailed mechanism of the malonic ester synthesis.

Caption: Detailed mechanism of the malonic ester synthesis.

Experimental Protocols

This section provides a general protocol for the synthesis of a mono-substituted carboxylic acid via the malonic ester synthesis. The example provided is for the synthesis of hexanoic acid from diethyl malonate and 1-bromobutane.

Materials:

-

Diethyl malonate

-

Sodium ethoxide (NaOEt)

-

Absolute ethanol

-

1-Bromobutane

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

Enolate Formation and Alkylation:

-

In a dry round-bottom flask equipped with a reflux condenser, dissolve sodium ethoxide in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon).

-

To this solution, add diethyl malonate dropwise with stirring.

-

After the addition is complete, add 1-bromobutane dropwise to the reaction mixture.

-

Heat the mixture to reflux for 2-3 hours to ensure complete reaction.

-

-

Workup and Isolation of Alkylated Ester:

-

After cooling to room temperature, pour the reaction mixture into water.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude alkylated diethyl malonate.

-

-

Saponification:

-

To the crude alkylated ester, add an aqueous solution of sodium hydroxide.

-

Heat the mixture to reflux for 3-4 hours to hydrolyze the ester groups.

-

-

Acidification and Decarboxylation:

-

Cool the reaction mixture in an ice bath and carefully acidify with concentrated hydrochloric acid until the pH is ~1-2.

-

Gently heat the acidic solution to induce decarboxylation, which is evident by the evolution of CO₂ gas. Continue heating until gas evolution ceases.

-

-

Final Product Isolation and Purification:

-

Cool the mixture and extract the product with diethyl ether.

-

Dry the organic extract over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

The crude hexanoic acid can be further purified by distillation.

-

The following diagram illustrates the general experimental workflow.

Caption: General experimental workflow for malonic ester synthesis.

Data Presentation

The yield of the malonic ester synthesis can vary depending on the specific alkyl halide used and the reaction conditions. Below is a table summarizing typical yields for the alkylation step with different alkyl halides.

| Alkyl Halide | Product | Typical Yield (%) |

| Methyl Bromide | Propanoic Acid | 97 (alkylation step)[1] |

| Ethyl Bromide | Butanoic Acid | 80-90[1] |

| Benzyl Chloride | 3-Phenylpropanoic Acid | 75-85[1] |

| 1,4-Dibromobutane | Cyclopentanecarboxylic Acid | 60-70[1] |

Yields are representative and can be influenced by specific reaction conditions.[1]

Applications in Drug Development

The malonic ester synthesis is a powerful tool in medicinal chemistry and drug development for the construction of complex molecular scaffolds.[1][2] Some key applications include:

-

Synthesis of Barbiturates: Diethyl malonate is a key starting material in the synthesis of barbiturates, a class of drugs that act as central nervous system depressants.[8]

-

Amino Acid Synthesis: Modifications of the malonic ester synthesis, using reagents like diethyl acetamidomalonate, are employed in the synthesis of various α-amino acids.[11]

-

Synthesis of Non-steroidal Anti-inflammatory Drugs (NSAIDs): The core structures of several NSAIDs can be accessed through malonic ester synthesis and its variations.

-

Construction of Heterocyclic Compounds: The functional group handles provided by the malonic ester allow for its use in the synthesis of various heterocyclic systems, which are prevalent in many drug molecules.

Variations of the Malonic Ester Synthesis

-

Dialkylation: The monoalkylated product can be subjected to a second deprotonation and alkylation sequence with a different alkyl halide to synthesize α,α-disubstituted acetic acids.[1][8][9]

-

Intramolecular Cyclization (Perkin Alicyclic Synthesis): When a dihalide is used as the alkylating agent, an intramolecular SN2 reaction can occur after the first alkylation, leading to the formation of cyclic compounds.[1][8] This is a valuable method for preparing three- to six-membered cycloalkanecarboxylic acids.[1] For instance, reacting diethyl malonate with 1,4-dibromobutane yields cyclopentanecarboxylic acid.[1]

Conclusion

The malonic ester synthesis is a robust and highly adaptable method for preparing mono- and di-substituted carboxylic acids. Its utility is rooted in the high acidity of the α-protons of diethyl malonate, which facilitates the formation of a nucleophilic enolate for subsequent C-C bond formation. This synthesis remains a cornerstone of organic synthesis and continues to be a valuable strategy in the design and synthesis of new therapeutic agents.

References

- 1. benchchem.com [benchchem.com]